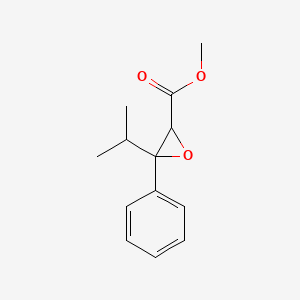
n1-(1-Methoxypropan-2-yl)-n4,n4-dimethylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine: is an organic compound with a complex structure that includes a benzene ring substituted with a methoxypropan-2-yl group and two dimethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,4-diamine with 1-methoxypropan-2-yl chloride under basic conditions to introduce the methoxypropan-2-yl group. This is followed by the methylation of the amine groups using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group and dimethylamine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- N1-(1-Methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- N1-(1-Methoxypropan-2-yl)-N2-phenethyloxalamide
- N1-(1-Methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide
Comparison: Compared to these similar compounds, N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of two dimethylamine groups. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H20N2O |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-N-(1-methoxypropan-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2O/c1-10(9-15-4)13-11-5-7-12(8-6-11)14(2)3/h5-8,10,13H,9H2,1-4H3 |
InChI-Schlüssel |
VAQDSTKRFLFUSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)NC1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)

![N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide](/img/structure/B13639151.png)



![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)






